Ecgonine hydrochloride

Pharmacology Ion Channels Cardiotoxicity

Forensic and clinical labs face compromised sample integrity from hydrolytic degradation of benzoylecgonine to ecgonine, risking false-negative cocaine reporting. Ecgonine hydrochloride (CAS 5796-31-6) is the definitive analytical reference standard for accurate quantification. - Unique GC-MS retention time and fragmentation pattern enable unambiguous identification in method validation. - Structurally analogous negative control for Nav1.5 sodium channel studies; shows zero inhibition at ≤1 mM. - Essential chiral starting material (≥98% purity) for synthesizing high-affinity DAT ligands like [3H]WIN 35,428.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 5796-31-6
Cat. No. B607267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcgonine hydrochloride
CAS5796-31-6
SynonymsEcgonine hydrochloride;  Ecgonine HCl;  Ekgonin hydrochloride; 
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)O)C(=O)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1
InChIKeyHVWQTEPEBQYIFB-PXXJPSRFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ecgonine Hydrochloride: Analytical Standard & Research Precursor


Ecgonine hydrochloride is a tropane alkaloid that serves as both a primary metabolite and a synthetic precursor to cocaine [1]. It is a tertiary base that forms a crystalline hydrochloride salt (C9H16ClNO3) with a molecular weight of 221.68 g/mol [2]. It is regulated as a Schedule II compound in the United States and is primarily procured as an analytical reference standard (typical purity ≥95-98%) for forensic toxicology and clinical research applications .

Analytical standard: Certified reference material for forensic LC-MS/MS method validation
Chiral identity: Stereochemically defined (1R,2R,3S,5S)-enantiomer for chiral attribution studies
Null-effect control: Structurally matched negative control for sodium channel and CNS pharmacology assays

Why Ecgonine Hydrochloride Cannot Be Substituted


Substituting Ecgonine hydrochloride with its close analogs, such as ecgonine methyl ester or benzoylecgonine, introduces significant risks in both pharmacological and analytical contexts. These compounds, while structurally related, exhibit profound differences in biological activity—ranging from complete inactivity at relevant targets to potent off-target effects—as well as divergent stability profiles in biological matrices. For forensic validation, Ecgonine hydrochloride is the unique base-standard for hydrolysis product identification; for drug development, its distinct lack of activity at sodium channels and dopamine transporters compared to analogs makes it an essential negative control or a cleaner synthetic starting material [1].

Target compound
Ecgonine HCl
Zero sodium channel inhibition; defined sedative/neutral CNS profile
Potential substitute
Ecgonine methyl ester / Benzoylecgonine
Retain weak ion channel activity; stimulant behavioral effects may confound negative-control assays
Target compound
Ecgonine HCl
Unique hydrolysis marker for forensic confirmation in degraded specimens
Potential substitute
Benzoylecgonine alone
Liable to degradation; cannot serve as a marker for sample integrity or hydrolytic loss

Quantitative Differentiation from Structural Analogs


Absence of Sodium Channel Blockade

Ecgonine hydrochloride exhibits no measurable inhibition of veratridine-activated sodium channels, distinguishing it from both ecgonine methyl ester (EME) and O-benzoylecgonine (BE) which retain weak inhibitory activity. In a competitive 22Na+ uptake assay using rat brain membrane homogenates, ecgonine showed zero inhibition at concentrations as high as 10^-3 M. In contrast, the other metabolites showed measurable inhibition only at very high concentrations, with a rank order of potency of Cocaine > BE > EME > Ecgonine. This places Ecgonine as the least active congener in this pathway [1].

Sodium channel blockade
Head-to-head
Ecgonine: 0% inhibition at ≤10⁻³ M
EME/BE: weak inhibition only >10⁻³ M
Supports null-effect negative control use in cardiac ion channel studies
Rat brain membrane ²²Na⁺ uptake assay
Pharmacology Ion Channels Cardiotoxicity

Behavioral Profile: Sedation vs. Stimulation

Intracerebroventricular (ICV) administration in rats reveals a qualitative divergence in behavioral response: Ecgonine produces sedation or no specific effect, whereas benzoylecgonine (BE) and cocaine produce clear stimulatory effects. In a direct comparative study, ecgonine and ecgonine methyl ester resulted in 'no specific effect or sedation,' in stark contrast to the stimulatory effects observed with cocaine and benzoylecgonine. Furthermore, pretreatment with ecgonine was shown to inhibit cocaine- and BE-induced seizures and seizure-associated death [1].

CNS behavioral profile
Head-to-head
Ecgonine: sedation/no effect
Cocaine/BE: stimulation, convulsions
Demonstrates functional antagonist control for polydrug toxicity research
ICV administration in rats
Behavioral Pharmacology CNS Toxicology

Analgesic Potency Comparison

Ecgonine exhibits measurable but markedly reduced analgesic potency compared to cocaine and other metabolites. In a hot plate test model using ICV administration in rats, the optimal analgesic dose for ecgonine was determined to be 2.1 µM, which is 5.7-fold less potent than cocaine (0.37 µM). Notably, ecgonine methyl ester (EME) showed no analgesic effect even at concentrations ≤ 3.7 µM, establishing a clear efficacy gradient between these structurally similar metabolites [1].

Analgesic potency (hot plate)
Head-to-head
Ecgonine: 2.1 µM
Cocaine: 0.37 µM (5.7× more potent)
Establishes low-activity baseline for pain-model SAR studies
ICV hot plate test in rats
Analgesia Pain Management Structure-Activity Relationship

Immunoassay Specificity for Forensic Confirmation

Ecgonine is a primary immunoreactive metabolite essential for accurate cocaine exposure assessment, particularly in cases of sample degradation. In a hemagglutination-inhibition (HI) test capable of detecting metabolites at 1 ng/mL, both benzoylecgonine and ecgonine were identified as the major immunoreactive metabolites in human urine [1]. While benzoylecgonine is the primary target of standard workplace immunoassays, ecgonine is recognized as a crucial marker for cocaine use in inadequately preserved specimens where benzoylecgonine may degrade [2]. Furthermore, antibodies derived from ecgonine conjugates exhibit high specificity, with up to five orders of magnitude lower affinity for ecgonine itself compared to benzoylecgonine, enabling precise differentiation [3].

Immunoassay specificity
Analytical context
Ecgonine immunoreactive at 1 ng/mL
Key marker for sample degradation confirmation
Essential for forensic LC-MS/MS method validation in degraded specimens
Hemagglutination-inhibition test; human urine
Forensic Toxicology Immunoassay Metabolite Detection

Validated Application Scenarios


Confirmatory Analysis of Degraded Urine Samples

In forensic casework involving compromised sample storage (e.g., prolonged exposure to room temperature or bacterial contamination), benzoylecgonine (BE) may undergo hydrolysis back to ecgonine. Quantifying ecgonine via LC-MS/MS using the hydrochloride salt as a certified reference standard is required to accurately reconstruct total cocaine exposure and avoid false-negative reporting. The compound's unique retention time and mass spectral fragmentation pattern in GC-MS libraries make it an essential target analyte for method validation and routine quality control [1].

Negative Control in Ion Channel Assays

Researchers studying the cardiotoxic effects of cocaine and norcocaine on sodium channels (Nav1.5) require a structurally analogous control that exhibits zero activity. Ecgonine hydrochloride serves this precise role. Based on evidence showing no inhibition of sodium channel activation at concentrations up to 1 mM [1], it can be used as a matched-pair negative control to validate that observed electrophysiological changes are specifically due to the esterified analogs rather than the core tropane ring structure.

Precursor for Radioligand Development

Ecgonine hydrochloride is the critical starting material for the synthesis of high-affinity dopamine transporter (DAT) ligands, such as 2β-isopropyl ester analogs and radiolabeled tracers like [3H]WIN 35,428 [1]. Its procurement as a hydrochloride salt (≥95% purity) ensures optimal yield in acid-catalyzed esterification reactions to generate methyl ester or isopropyl ester intermediates. The defined stereochemistry of the (1R,2R,3S,5S)-enantiomer is essential for the binding affinity of the final ligand products .

Assay Cross-Reactivity Validation

Clinical laboratories validating new immunoassay platforms for drugs of abuse must perform cross-reactivity studies. Ecgonine hydrochloride is the definitive standard to evaluate the specificity of the assay. While benzoylecgonine is the primary calibrator, it is essential to verify that the antibody does not exhibit significant cross-reactivity with ecgonine (which would lead to false-positive overestimations) and that the assay correctly identifies ecgonine in controls for degraded samples [1].

Application
Selection Property
Validation Focus
Degraded urine sample confirmation
Certified reference standard for ecgonine identification
LC-MS/MS method accuracy; hydrolysis marker detection
Sodium channel negative control
Structurally matched zero-activity analog
Electrophysiological specificity confirmation
DAT radioligand synthesis precursor
Defined (1R,2R,3S,5S) stereochemistry; high purity
Synthetic yield and enantiomeric identity control
Immunoassay cross-reactivity assessment
Ecgonine-specific antibody reactivity profile
Verify false-positive/negative risk in degraded specimens
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